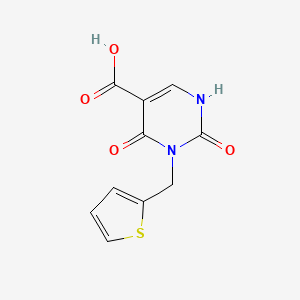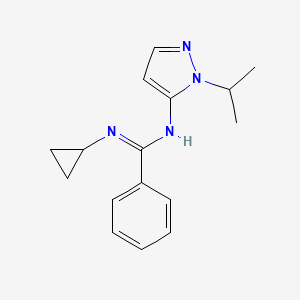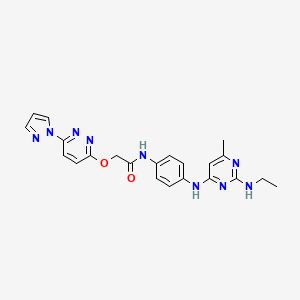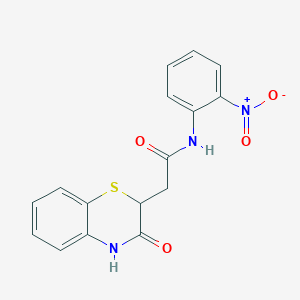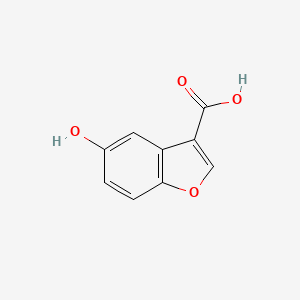
5-Hydroxy-1-Benzofuran-3-Carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzofurancarboxylic acid, 5-hydroxy- belongs to the class of aromatic carboxylic acids and is characterized by a benzene ring fused with a furan ring . It contains a total of 33 bonds, including 21 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 3 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aromatic), 2 ketones (aromatic), and 1 hydroxyl group .
Synthesis Analysis
The synthesis of 3-Benzofurancarboxylic acid, 5-hydroxy- and its derivatives has been reported in several studies . For instance, halogen derivatives of selected 3-benzofurancarboxylic acids were prepared using 6-acetyl-5-hydroxy-2-methyl-3-benzofurancarboxylic acid as the starting material .Molecular Structure Analysis
The molecular structure of 3-Benzofurancarboxylic acid, 5-hydroxy- is characterized by a benzofuran ring and a carboxylic acid group . The C10, O15, Cl1 atoms are almost coplanar with the benzofuran fragment .Chemical Reactions Analysis
Several chemical reactions involving 3-Benzofurancarboxylic acid, 5-hydroxy- and its derivatives have been reported. For example, halogen derivatives of selected 3-benzofurancarboxylic acids were prepared using 6-acetyl-5-hydroxy-2-methyl-3-benzofurancarboxylic acid as the starting material .Wissenschaftliche Forschungsanwendungen
Antimikrobielle und Antimykotische Anwendungen
Benzofuran-Derivate, einschließlich 5-Hydroxy-1-Benzofuran-3-Carbonsäure, wurden auf ihre antimikrobiellen Eigenschaften untersucht. Untersuchungen zeigen, dass diese Verbindungen gegen eine Reihe von grampositiven Bakterien wirksam sein können, mit minimalen Hemmkonzentrationen (MHK) im Bereich von 50 bis 200 μg/mL . Darüber hinaus haben bestimmte Derivate eine antimykotische Aktivität gegen Stämme wie Candida albicans und Candida parapsilosis gezeigt, mit MHKs um 100 μg/mL .
Antitumoraktivitäten
Studien haben gezeigt, dass Benzofuran-Verbindungen signifikante Antitumoraktivitäten besitzen. Zum Beispiel haben einige substituierte Benzofurane dramatische Antikrebswirkungen gezeigt, mit Hemmungsraten von 56,84% bzw. 60,89% in Leukämiezell-Linien . Dies deutet auf mögliche Anwendungen bei der Entwicklung von zielgerichteten Therapien mit minimalen Nebenwirkungen hin.
Synthese von Komplexen Benzofuran-Verbindungen
Es wurden innovative Methoden zur Konstruktion von Benzofuran-Ringen entdeckt, wie z. B. eine einzigartige radikalische Cyclisierungskaskade. Diese Methode ist besonders nützlich für die Synthese von komplexen polycyclischen Benzofuran-Verbindungen, die auf andere Weise nur schwer herzustellen sind .
Entwicklung von Antikrebsmitteln
Benzofuran-Derivate wurden als Gerüste für die Entwicklung neuer Antikrebsmittel verwendet. So wurden beispielsweise Benzofuran-2-yl-(4,5-dihydro-3,5-substituierte Diphenylpyrazol-1-yl)methanon-Verbindungen, die durch mikrowellengestützte Synthese hergestellt wurden, auf ihre Antikrebsaktivität gegen humane Ovarialkarzinom-Zelllinien untersucht .
Photosensibilisierende Mittel zur Hautbehandlung
Derivate von Benzofuran, wie z. B. Furocumarine, werden als photosensibilisierende Substanzen bei der Behandlung von Hautkrankheiten wie Psoriasis und Vitiligo eingesetzt. Die Formylierung von 5-Hydroxybenzofuran-3-Carbonsäure-Derivaten hat zur Synthese von Furo[3,2-f]coumarin-1-Carbonsäuren geführt, die in dieser medizinischen Anwendung von Bedeutung sind .
Natürliche Wirkstoff-Leitstrukturen
Benzofuran-Verbindungen werden aufgrund ihrer weit verbreiteten biologischen Aktivitäten als potenzielle natürliche Wirkstoff-Leitstrukturen betrachtet. Sie kommen in höheren Pflanzen vor und waren die Quelle für einige Medikamente und klinische Medikamentenkandidaten. Die vielfältigen pharmakologischen Aktivitäten von Benzofuran-Derivaten machen sie zu einem Schwerpunkt der Arzneimittelentwicklung .
Wirkmechanismus
Target of Action
5-Hydroxy-1-benzofuran-3-carboxylic acid is a benzofuran compound . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran compounds, in general, are known to interact with various biological targets due to their versatile and unique physicochemical properties . They form the core structure of various biologically active natural medicines and synthetic chemical raw materials .
Biochemical Pathways
Benzofuran compounds are known to influence a wide range of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
Such factors can significantly impact the effectiveness of benzofuran compounds .
Safety and Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contacting with skin and eye when handling 3-Benzofurancarboxylic acid, 5-hydroxy-. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Zukünftige Richtungen
Benzofuran and its derivatives, including 3-Benzofurancarboxylic acid, 5-hydroxy-, have attracted considerable attention due to their wide range of biological and pharmacological applications. They are seen as a promising area for future research, particularly in the development of new antimicrobial agents .
Biochemische Analyse
Biochemical Properties
For instance, they have been found to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity and reducing sinus node autonomy .
Cellular Effects
Benzofuran derivatives have been shown to exhibit significant activity including antifungal, antiprotozoal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, antiHIV, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-Alzheimer’s, vasodilating and hypotensive, and antiarrhythmic .
Molecular Mechanism
Benzofuran compounds have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzofuran compounds have been shown to have a wide range of biological and pharmacological applications, indicating that they may have long-term effects on cellular function .
Dosage Effects in Animal Models
Benzofuran compounds have been shown to have a wide range of biological and pharmacological applications, indicating that they may have dose-dependent effects .
Metabolic Pathways
Benzofuran compounds have been shown to interact with various enzymes and cofactors .
Transport and Distribution
Benzofuran compounds have been shown to have a wide range of biological and pharmacological applications, indicating that they may interact with various transporters or binding proteins .
Subcellular Localization
Benzofuran compounds have been shown to have a wide range of biological and pharmacological applications, indicating that they may be directed to specific compartments or organelles .
Eigenschaften
IUPAC Name |
5-hydroxy-1-benzofuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-4,10H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWDURABERRAPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29735-85-1 |
Source


|
| Record name | 5-hydroxy-1-benzofuran-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,5R)-Bicyclo[3.2.0]heptane-3-carbaldehyde](/img/structure/B2561419.png)
![4-(4-methylbenzyl)-5-{1-[(5-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2561420.png)
![4-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2561421.png)
![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2561422.png)
![3-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B2561423.png)
![5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-ylmethanol;hydrochloride](/img/structure/B2561428.png)
![5-(Naphthalen-1-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2561429.png)
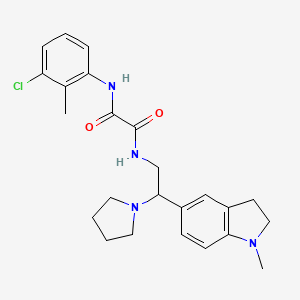
![N-(7-Azabicyclo[2.2.1]heptan-2-yl)-2-methylpropanamide](/img/structure/B2561431.png)
